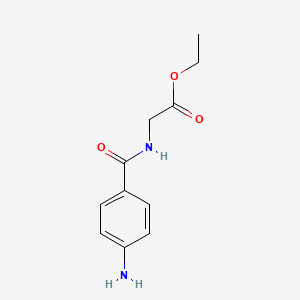

Ethyl 4-aminobenzamidoacetate

CAS No.:

Cat. No.: VC4027535

Molecular Formula: C11H14N2O3

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N2O3 |

|---|---|

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | ethyl 2-[(4-aminobenzoyl)amino]acetate |

| Standard InChI | InChI=1S/C11H14N2O3/c1-2-16-10(14)7-13-11(15)8-3-5-9(12)6-4-8/h3-6H,2,7,12H2,1H3,(H,13,15) |

| Standard InChI Key | FZNPWCSYNNKHGK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CNC(=O)C1=CC=C(C=C1)N |

| Canonical SMILES | CCOC(=O)CNC(=O)C1=CC=C(C=C1)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

Ethyl 4-aminobenzamidoacetate (CHNO) consists of a benzamide backbone with an amino group (-NH) at the fourth carbon of the aromatic ring and an ethyl ester (-COOCHCH) linked via an acetamide bridge (-NHCOCH-). This configuration confers both polar and nonpolar regions, influencing solubility and reactivity .

Physicochemical Characteristics

While direct experimental data for ethyl 4-aminobenzamidoacetate are sparse, analogous compounds such as ethyl 4-aminobenzoate (benzocaine) and ethyl 4-acetamidobenzoate offer predictive benchmarks:

The compound’s insolubility in water aligns with its ester and aromatic functionalities, while its solubility in polar aprotic solvents suggests utility in synthetic organic chemistry .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of ethyl 4-aminobenzamidoacetate likely involves multi-step reactions, drawing from methodologies used for structurally related esters:

-

Amination and Esterification:

Starting with 4-nitrobenzoyl chloride, a two-step process may involve:-

Reduction: Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine .

-

Acetylation and Esterification: Reaction with acetyl chloride followed by ethylation using ethanol and sulfuric acid .

Example reaction:

-

-

One-Pot Synthesis:

A modified approach could utilize 4-aminobenzoic acid, reacting it with ethyl chloroacetate in the presence of a base (e.g., KCO) to form the ester linkage .

Optimization and Yield

Yields for analogous reactions, such as the synthesis of ethyl 4-acetylbenzoate, reach 92% under reflux conditions with sulfuric acid catalysis . Scalability challenges may arise from purification steps, necessitating chromatographic separation or recrystallization .

Applications in Pharmaceutical Research

Drug Intermediate

Ethyl 4-aminobenzamidoacetate serves as a precursor in the synthesis of bioactive molecules. For example:

-

Local Anesthetics: Structural similarity to benzocaine (ethyl 4-aminobenzoate) suggests potential numbing properties .

-

Acetylcholinesterase Inhibitors: Hybrid molecules combining benzamide and tacrine motifs show promise in Alzheimer’s disease research .

Antimicrobial Agents

Derivatives of 4-aminobenzamidoacetate exhibit antimicrobial activity, particularly against Gram-positive bacteria. The ethyl ester enhances lipid solubility, improving membrane penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume